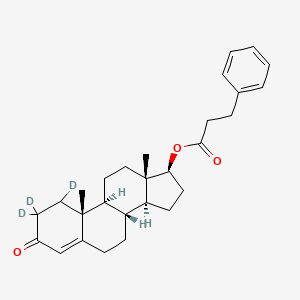

睾酮-16,16,17-D3 3-苯丙酸酯

描述

[(8R,9S,10R,13S,14S,17S)-1,2,2-Trideuterio-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate is a synthetic anabolic-androgenic steroid (AAS) and an androgen ester. It is a deuterated form of testosterone phenylpropionate, which means it contains deuterium atoms. This compound is used as an analytical standard and reference material in various scientific research applications .

科学研究应用

[(8R,9S,10R,13S,14S,17S)-1,2,2-Trideuterio-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate is used in various scientific research applications, including:

Chemistry: It is used as a reference material for the development and validation of analytical methods, such as gas chromatography (GC) and liquid chromatography (LC).

Biology: It is used in studies related to hormone metabolism and the effects of deuterium on biological systems.

Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of testosterone and its derivatives.

Industry: It is used in the quality control of pharmaceutical products containing testosterone

作用机制

Target of Action

Testosterone-16,16,17-D3 3-Phenyl-propionate, a synthetic androstane steroid derivative of testosterone, primarily targets the androgen receptor . The androgen receptor is a nuclear receptor that is activated by binding of either of the androgenic hormones, testosterone, or dihydrotestosterone .

Mode of Action

The effects of Testosterone-16,16,17-D3 3-Phenyl-propionate in humans and other vertebrates occur by way of two main mechanisms: by activation of the androgen receptor (directly or as DHT), and by conversion to estradiol and activation of certain estrogen receptors . It is a slow-release anabolic steroid no longer used commonly for the treatment of androgen deficiency or promotion of anabolic effects on muscles .

Biochemical Pathways

Testosterone-16,16,17-D3 3-Phenyl-propionate affects several biochemical pathways. It is converted into 5alpha-dihydrotestosterone (DHT) by the cytoplasmic enzyme 5alpha-reductase . DHT is a potent androgen that is responsible for the development and maintenance of masculine secondary sexual characteristics. It also plays a role in the growth and development of prostate and seminal vesicles .

Pharmacokinetics

It is known that testosterone propionate, a similar compound, is a slow-release anabolic steroid . This suggests that Testosterone-16,16,17-D3 3-Phenyl-propionate may also have a slow release and a short half-life, which could impact its bioavailability.

Result of Action

The molecular and cellular effects of Testosterone-16,16,17-D3 3-Phenyl-propionate’s action are primarily related to its role as an androgen. It promotes the development of male secondary sexual characteristics and has anabolic effects on muscles . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Testosterone-16,16,17-D3 3-Phenyl-propionate. For instance, lifestyle factors such as smoking, alcohol consumption, and physical stress can induce the production of reactive oxygen species (ROS), which can cause oxidative stress and negatively affect male reproductive functions . Additionally, vitamin D status has been associated with testosterone levels, suggesting that vitamin D deficiency could potentially impact the effectiveness of Testosterone-16,16,17-D3 3-Phenyl-propionate .

生化分析

Biochemical Properties

Testosterone-16,16,17-D3 3-Phenyl-propionate interacts with various enzymes and proteins within the body. It binds to androgen receptors, influencing the transcriptional activity of certain genes . This interaction leads to the growth and development of masculine sex organs and secondary sexual characteristics .

Cellular Effects

Testosterone-16,16,17-D3 3-Phenyl-propionate influences various types of cells and cellular processes. It affects cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can stimulate the production of erythropoietin, a hormone that regulates the production of red blood cells .

Molecular Mechanism

The molecular mechanism of Testosterone-16,16,17-D3 3-Phenyl-propionate involves binding to the androgen receptor, which then translocates to the nucleus and binds to specific nucleotide sequences of the chromosomal DNA . This binding influences the transcriptional activity of certain genes, leading to the expression of traits associated with masculinity .

Temporal Effects in Laboratory Settings

The effects of Testosterone-16,16,17-D3 3-Phenyl-propionate can change over time in laboratory settings. It has been observed that the compound’s impact on aromatase phosphotyrosine levels increases over time, enhancing the longevity of its effects .

Dosage Effects in Animal Models

In animal models, the effects of Testosterone-16,16,17-D3 3-Phenyl-propionate vary with different dosages. Higher doses of testosterone have been associated with increased frequency of erythrocytosis, a condition characterized by an excessive amount of red blood cells .

Metabolic Pathways

Testosterone-16,16,17-D3 3-Phenyl-propionate is involved in several metabolic pathways. It is metabolized to 17-keto steroids through two different pathways . The major active metabolites are estradiol and dihydrotestosterone (DHT) .

Transport and Distribution

Testosterone-16,16,17-D3 3-Phenyl-propionate is transported and distributed within cells and tissues. It binds to sex hormone-binding globulin and albumin in the bloodstream, which facilitates its transport to target tissues .

Subcellular Localization

The subcellular localization of Testosterone-16,16,17-D3 3-Phenyl-propionate is primarily in the cytoplasm where it binds to the androgen receptor. Upon binding, the receptor-ligand complex translocates to the nucleus, influencing gene expression .

准备方法

The synthesis of [(8R,9S,10R,13S,14S,17S)-1,2,2-Trideuterio-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate involves several steps. The starting material is typically testosterone, which undergoes deuteration to introduce deuterium atoms at specific positions. The deuterated testosterone is then esterified with phenylpropionic acid to form the final product. The reaction conditions include the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity .

化学反应分析

[(8R,9S,10R,13S,14S,17S)-1,2,2-Trideuterio-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

相似化合物的比较

[(8R,9S,10R,13S,14S,17S)-1,2,2-Trideuterio-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate is unique due to the presence of deuterium atoms, which can provide insights into the effects of isotopic substitution on the biological activity of testosterone. Similar compounds include:

Testosterone phenylpropionate: The non-deuterated form of the compound.

5α-Dihydrotestosterone (DHT): A potent androgen derived from testosterone.

Nandrolone phenylpropionate: Another anabolic-androgenic steroid with similar properties

属性

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-1,2,2-trideuterio-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36O3/c1-27-16-14-21(29)18-20(27)9-10-22-23-11-12-25(28(23,2)17-15-24(22)27)31-26(30)13-8-19-6-4-3-5-7-19/h3-7,18,22-25H,8-17H2,1-2H3/t22-,23-,24-,25-,27-,28-/m0/s1/i14D2,16D/t16?,22-,23-,24-,25-,27-,28- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHSXYDOROIURIP-XYLDBJRGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OC(=O)CCC4=CC=CC=C4)CCC5=CC(=O)CCC35C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CCC2=CC(=O)C1([2H])[2H])CC[C@@H]4OC(=O)CCC5=CC=CC=C5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

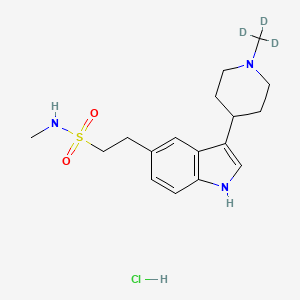

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。